dec-9-ynyl 4-methylbenzenesulfonate

Description

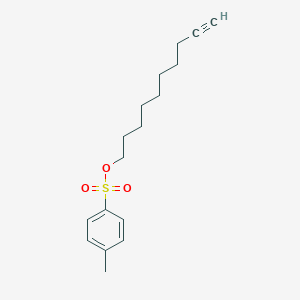

Dec-9-ynyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a long alkyne chain (dec-9-ynyl group) attached to a 4-methylbenzenesulfonate moiety. Its structure enables reactivity as an electrophilic intermediate, particularly in nucleophilic substitution reactions. It is frequently utilized in organic synthesis to introduce functionalized alkyl chains into target molecules. For example, it serves as a precursor in the synthesis of complex bioactive compounds, such as 4-(10-azidodec-1-ynyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione, via sulfonate displacement with azide ions . The compound is typically synthesized by reacting a hydroxyl-containing precursor (e.g., 2-(2,6-dioxo-3-piperidyl)-4-(10-hydroxydec-1-ynyl)isoindoline-1,3-dione) with 4-methylbenzenesulfonyl chloride under basic conditions, yielding a colorless oil .

Properties

Molecular Formula |

C17H24O3S |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

dec-9-ynyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H24O3S/c1-3-4-5-6-7-8-9-10-15-20-21(18,19)17-13-11-16(2)12-14-17/h1,11-14H,4-10,15H2,2H3 |

InChI Key |

RJZRGXOECHHUTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dec-9-ynyl 4-methylbenzenesulfonate typically involves the reaction of dec-9-yn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the sulfonate group. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Dec-9-ynyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is commonly employed.

Major Products

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes or alkenes.

Scientific Research Applications

Dec-9-ynyl 4-methylbenzenesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.

Biological Studies: It may be used in the development of probes or inhibitors for studying biological processes.

Medicinal Chemistry:

Mechanism of Action

The mechanism of action of dec-9-ynyl 4-methylbenzenesulfonate largely depends on the specific application. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the replacement by other nucleophiles. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are limited .

Comparison with Similar Compounds

But-3-yn-2-yl 4-Methylbenzenesulfonate (CAS 56079-46-0)

- Structure : Features a shorter alkyne chain (but-3-yn-2-yl group) compared to the dec-9-ynyl chain in the target compound.

- Molecular Formula: C₁₁H₁₂O₃S (vs. C₂₄H₂₉NO₆S for dec-9-ynyl 4-methylbenzenesulfonate).

- Applications : Primarily used in synthetic chemistry for click chemistry or cross-coupling reactions due to its terminal alkyne group. The shorter chain reduces steric hindrance, enhancing reactivity in certain contexts.

- Physical Properties : Likely more volatile and less lipophilic than dec-9-ynyl derivatives, impacting solubility and biodistribution in biological systems .

2-{(Z)-[(4-Hydroxyphenyl)(Oxido)-λ⁵-Azanylidene]Methyl}Phenyl 4-Methylbenzenesulfonate (Compound XIIc)

- Structure : Contains a phenyl group substituted with a hydroxyphenyl-azanylidene moiety, differing significantly from the alkyne chain in dec-9-ynyl derivatives.

- Biological Activity : Demonstrates potent antimicrobial activity against Aeromonas hydrophila, surpassing standard antibiotics like ceftazidime and cefepime. This highlights the role of aromatic and planar substituents in enhancing target binding compared to linear alkyne chains .

Comparison with Ionic Sulfonate Derivatives

2-Aminoanilinium 4-Methylbenzenesulfonate

- Structure: An ionic salt composed of a 2-aminoanilinium cation and 4-methylbenzenesulfonate anion.

- Physical Properties: Crystalline solid (monoclinic, P2₁/n space group) with distinct solubility in polar solvents due to ionic character. Unlike this compound, it lacks electrophilic reactivity, making it unsuitable for substitution reactions .

- Applications : Primarily studied for crystallographic properties rather than synthetic utility.

Research Findings and Implications

- Reactivity Trends : this compound’s long alkyne chain provides a balance between lipophilicity and steric effects, making it suitable for synthesizing lipid-soluble prodrugs or PROTACs (e.g., WJ214-14) . In contrast, shorter-chain analogs like but-3-yn-2-yl derivatives favor rapid reactions in solution-phase chemistry.

- Biological Efficacy : The antimicrobial superiority of Compound XIIc over dec-9-ynyl derivatives underscores the importance of aromatic pharmacophores in disrupting bacterial membranes or enzymes .

- Synthetic Utility: Ionic sulfonates (e.g., 2-aminoanilinium 4-methylbenzenesulfonate) lack the electrophilicity required for substitution reactions but serve as models for understanding sulfonate salt crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.